2,2-Bis(sulfanyl)pentanedioic acid
Description
2,2-Bis(sulfanyl)pentanedioic acid is a sulfur-containing dicarboxylic acid characterized by two sulfanyl (-SH) groups attached to the central carbon of a pentanedioic acid backbone. For instance, the compound 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTP), a RAFT polymerization agent, shares a pentanedioic acid core with sulfur-based functional groups, highlighting the relevance of sulfanyl substituents in modulating reactivity and functionality . The sulfanyl groups in this compound may confer unique properties, such as redox activity or metal chelation, distinguishing it from other dicarboxylic acids.
Properties
CAS No. |
61688-59-3 |
|---|---|
Molecular Formula |
C5H8O4S2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2,2-bis(sulfanyl)pentanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c6-3(7)1-2-5(10,11)4(8)9/h10-11H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
WKLWBVHSBHPPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)(S)S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(sulfanyl)pentanedioic acid typically involves the introduction of sulfanyl groups to a pentanedioic acid derivative. One common method is the reaction of a suitable precursor, such as a halogenated pentanedioic acid, with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(sulfanyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dithiol derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
2,2-Bis(sulfanyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-Bis(sulfanyl)pentanedioic acid involves its thiol groups, which can form stable complexes with various metal ions and participate in redox reactions. These interactions are crucial in processes such as catalysis, metal detoxification, and redox signaling. The molecular targets and pathways involved include metal-binding proteins and enzymes that regulate redox homeostasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTP)
- Structure: Contains a pentanedioic acid backbone with a dodecyl sulfanylthiocarbonyl group and a cyano substituent.
- Applications : Used as a chain transfer agent in RAFT polymerization due to its ability to regulate polymer chain growth .
- Key Differences : The dodecyl chain and thiocarbonyl group enhance lipophilicity, making CDTP more effective in hydrophobic polymer systems compared to 2,2-Bis(sulfanyl)pentanedioic acid.
2-(4-Methylbenzenesulphonamido)pentanedioic Acid Bis Amide Derivatives
- Structure : Pentanedioic acid with a sulfonamido group at position 2 and bis-amide substituents.
- Applications : Demonstrated antineoplastic activity in vitro and in vivo, likely due to the sulfonamido pharmacophore .
2,2-Bis(hydroxymethyl)butanoic Acid
- Structure: Shorter butanoic acid chain with bis-hydroxymethyl groups.
- Applications : Primarily used in industrial safety contexts; hydroxymethyl groups enable esterification or crosslinking .
- Key Differences : The absence of sulfur and shorter chain reduce redox activity compared to this compound.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : Diphenyl-substituted hydroxyacetic acid.
- Applications : Used in organic synthesis and as a precursor for pharmaceuticals.
- Key Differences : Aromatic substituents and hydroxyl group confer rigidity and acidity distinct from the sulfanyl-dicarboxylic acid system .
Comparative Data Table
Research Findings and Functional Insights
- Polymer Chemistry : Sulfanyl groups in compounds like CDTP enable controlled radical polymerization, suggesting that this compound could act as a simpler RAFT agent if functionalized appropriately .
- Medicinal Chemistry : Sulfonamido derivatives exhibit antineoplastic activity via mechanisms distinct from sulfanyl groups, which may instead participate in thiol-disulfide redox cycles or enzyme inhibition .
- Safety and Handling: Bis-hydroxymethyl analogs (e.g., 2,2-Bis(hydroxymethyl)butanoic acid) require stringent safety protocols, whereas sulfanyl compounds may pose risks related to thiol reactivity .
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